N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a thiophene moiety with an adamantane core. Thiophene is a five-membered heteroaromatic ring containing sulfur, known for its stability and versatility in various chemical reactions . The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, often used in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates with sulfur-containing reagents under controlled conditions.
For the specific synthesis of this compound, the thiophene derivatives are first synthesized and then coupled with the adamantane core through a series of reactions involving amide bond formation. Typical reagents used in these reactions include carboxylic acids, amines, and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of thiophene derivatives and the coupling reactions, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiophene moiety can interact with biological targets through π-π stacking and hydrogen bonding, while the adamantane core can enhance the compound’s stability and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: A compound with a similar thiophene moiety, known for its fungicidal activity.
2-Thiophenemethanamine, N-methyl-5-(4-pyridinyl): Another thiophene derivative with potential biological activity.
Uniqueness
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is unique due to its combination of a thiophene moiety with an adamantane core. This structure provides a balance of stability, bioavailability, and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(17-2-1-5-25-17)18-4-3-16(26-18)12-22-20(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15,19,23H,6-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGYZWQCQCPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CS5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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